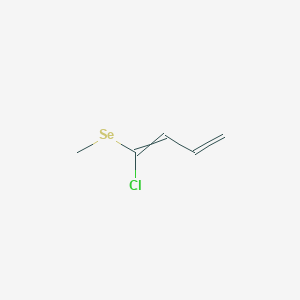
1-Chloro-1-(methylselanyl)buta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(methylselanyl)buta-1,3-diene is an organoselenium compound with a unique structure that combines a chloro group and a methylselanyl group attached to a butadiene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(methylselanyl)buta-1,3-diene can be achieved through several methods. One common approach involves the reaction of 1-chloro-1-butyne with methylselenol in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the deprotonation of methylselenol, allowing it to attack the alkyne and form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or chromatography are employed to obtain the pure product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-1-(methylselanyl)buta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the selenyl group to a selenide or even a selenolate under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides and selenolates.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Chloro-1-(methylselanyl)buta-1,3-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique reactivity and biological properties.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(methylselanyl)buta-1,3-diene involves its ability to undergo various chemical transformations. The chloro group and the methylselanyl group can participate in electrophilic and nucleophilic reactions, respectively. The compound can interact with molecular targets such as enzymes and proteins, potentially altering their function and activity. The exact pathways and molecular targets depend on the specific application and the chemical environment.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-1-(methylthio)buta-1,3-diene: Similar structure but with a sulfur atom instead of selenium.
1-Chloro-1-(methylsulfinyl)buta-1,3-diene: Contains a sulfinyl group instead of a selenyl group.
1-Chloro-1-(methylsulfonyl)buta-1,3-diene: Contains a sulfonyl group instead of a selenyl group.
Uniqueness
1-Chloro-1-(methylselanyl)buta-1,3-diene is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties compared to its sulfur analogs. Selenium-containing compounds often exhibit different reactivity and biological activities, making them valuable in various research and industrial applications.
Propriétés
Numéro CAS |
62807-60-7 |
|---|---|
Formule moléculaire |
C5H7ClSe |
Poids moléculaire |
181.53 g/mol |
Nom IUPAC |
1-chloro-1-methylselanylbuta-1,3-diene |
InChI |
InChI=1S/C5H7ClSe/c1-3-4-5(6)7-2/h3-4H,1H2,2H3 |
Clé InChI |
JHOUZYCOXWOECB-UHFFFAOYSA-N |
SMILES canonique |
C[Se]C(=CC=C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


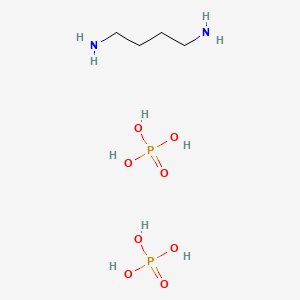
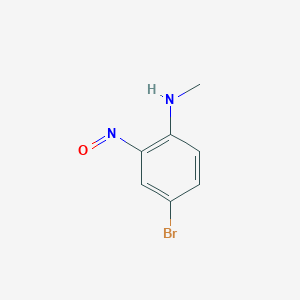

![N,N'-bis[(4-chlorophenyl)methyl]ethanedithioamide](/img/structure/B14502127.png)


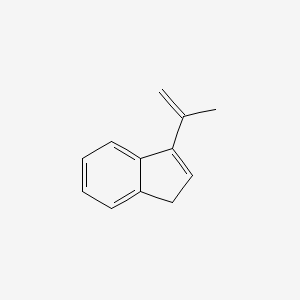
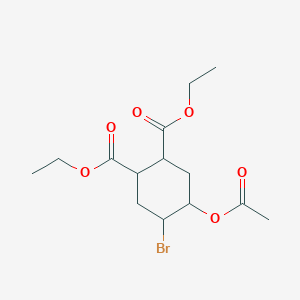
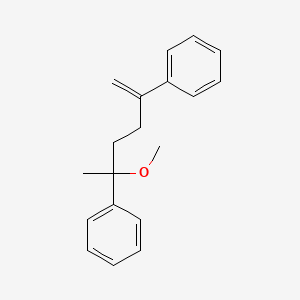
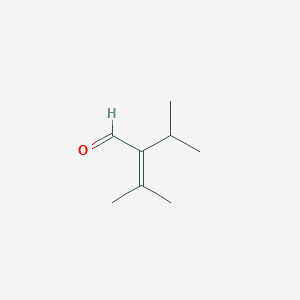
![4-chloro-2-[(E)-hydrazinylidene(phenyl)methyl]aniline](/img/structure/B14502167.png)


![(2S)-4,5'-Dimethyl-1,1',3,3'-tetrahydro-2,2'-spirobi[indene]](/img/structure/B14502181.png)
